(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
CAS No.: 108999-93-5
Cat. No.: VC20741325
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108999-93-5 |
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Molecular Formula | C11H17NO4 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | (1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
Standard InChI Key | WOUNTSATDZJBLP-JGVFFNPUSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Chemical Structure and Properties
Molecular Identity
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is identified by several chemical identifiers that help researchers and manufacturers precisely track and utilize this compound. The table below summarizes its key molecular identifiers:
Parameter | Value |
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CAS Number | 151907-80-1, 108999-93-5 |
Molecular Formula | C11H17NO4 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | (1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
InChI Key | WOUNTSATDZJBLP-JGVFFNPUSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
These identifiers allow for unambiguous reference to this specific compound in scientific literature and databases . The compound is also known by several synonyms, including (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid and (1R,4S)-Boc-4-aminocyclopent-2-ene-carboxylic acid .
Physical and Chemical Characteristics
This compound is typically found as a white to off-white crystalline solid. The stereochemistry of the molecule is critical to its function, with the 1R and 4S designations indicating the specific three-dimensional arrangement of the carboxylic acid and Boc-protected amino groups, respectively. The cyclopentene ring contains an unsaturated carbon-carbon double bond between the C2 and C3 positions, which provides opportunities for further functionalization .
The compound's chemical reactivity is largely determined by its functional groups:
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The carboxylic acid group (-COOH) at the 1R position, which is capable of forming esters, amides, and other derivatives
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The Boc-protected amino group at the 4S position, which can be selectively deprotected under acidic conditions
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The carbon-carbon double bond in the cyclopentene ring, which can undergo various addition reactions
These reactive sites make the compound versatile for creating more complex molecular structures through selective chemical transformations.
Synthesis and Preparation
Synthetic Routes
The synthesis of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid typically involves multiple steps to establish the correct stereochemistry and functional group arrangement. While specific synthetic routes may vary, a general approach includes the following key steps:
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Cyclopentene Ring Formation: The basic cyclopentene structure is often formed through cyclization reactions such as Diels-Alder reactions or other methods that establish the five-membered ring with an unsaturated bond.
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Introduction of Functional Groups: The amino and carboxylic acid groups are introduced at their respective positions, often through stereoselective synthetic methods that ensure the correct spatial arrangement.
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Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine, creating the Boc-protected amine that is characteristic of this compound.
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Stereocontrol: Various techniques, including asymmetric catalysis, chiral auxiliaries, or resolution of racemic mixtures, may be employed to ensure the correct (1R,4S) stereochemistry that is crucial for the compound's applications .
These synthetic approaches must be carefully controlled to maximize yield and stereochemical purity, particularly for applications in pharmaceutical development where stereochemical precision is essential.
Industrial Production Methods
On an industrial scale, the production of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid requires optimization of reaction conditions and scaling considerations. Industrial methods often focus on:
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Process Optimization: Reaction parameters such as temperature, pressure, solvent choice, and reagent concentrations are fine-tuned to maximize yield and minimize side products.
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Catalytic Systems: Specialized catalysts may be employed to enhance reaction efficiency and stereoselectivity, particularly for asymmetric transformations that establish the correct stereochemistry .
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Purification Techniques: Industrial-scale chromatography, crystallization, or other separation methods are used to achieve the required purity levels, typically 95% or higher.
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Quality Control: Rigorous analytical testing ensures that the final product meets specifications for purity, stereochemical composition, and absence of harmful impurities.
These industrial production methods must balance efficiency and cost considerations while maintaining the high quality standards required for research and pharmaceutical applications.
Applications in Research and Development
Pharmaceutical Development
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid plays a significant role in pharmaceutical research and development, particularly in the creation of novel drug candidates. Its well-defined stereochemistry makes it valuable for:
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Antiviral Drug Development: The compound serves as a building block in the synthesis of antiviral agents, where specific three-dimensional structures are critical for interaction with viral targets.
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Anticancer Therapeutics: Its use in developing anticancer compounds leverages the ability to create molecules with precise spatial arrangements necessary for targeting cancer-specific pathways.
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Structure-Activity Relationship Studies: Researchers utilize this compound to explore how structural modifications affect biological activity, helping to optimize drug candidates for improved efficacy and reduced side effects.
The defined stereochemistry of this compound allows medicinal chemists to create molecules with precise spatial arrangements of functional groups, which is often crucial for specific binding to biological targets.
Peptide Synthesis
In peptide chemistry, (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid serves as a protecting group that enables selective reactions without interfering with other functional groups . This property is particularly valuable in the development of complex peptide-based therapeutics. The Boc protection strategy allows for:
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Orthogonal Protection: The Boc group can be selectively removed without affecting other protecting groups, enabling the stepwise construction of complex peptides .
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Conformational Constraints: When incorporated into peptides, the cyclopentene ring can introduce conformational constraints that affect the three-dimensional structure and biological activity of the resulting peptides .
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Enhanced Stability: Peptides containing this building block may exhibit improved stability against enzymatic degradation, potentially extending their half-life in biological systems .
These applications make the compound valuable in creating peptide-based drugs with improved pharmacological properties.
Bioconjugation
The compound's functional groups make it useful in bioconjugation applications, where it serves as a linker or attachment point for biomolecules . Its applications in this area include:
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Targeted Drug Delivery: The compound can be used to attach therapeutic agents to targeting moieties, enhancing the specificity of drug delivery systems .
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Molecular Probes: It can serve as a component in the synthesis of molecular probes for imaging or detection of biological processes .
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Surface Functionalization: The compound can be used to modify surfaces with biomolecules for applications in biosensors, tissue engineering, or medical devices .
These bioconjugation applications leverage the compound's reactive functional groups and defined stereochemistry to create precisely controlled connections between different molecular components.
Material Science
In material science, (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid contributes to the development of advanced materials with specific functional properties . Its applications include:
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Polymer Development: The compound can be incorporated into polymer chains to introduce specific functional groups or stereochemical elements that affect the polymer's properties .
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Surface Coatings: It can be used in the development of specialized coatings with defined chemical reactivity or biological interactions .
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Adhesives: The compound's functional groups can contribute to the development of adhesives with specific bonding properties or environmental responsiveness .
These material science applications exploit the compound's structural features to create materials with tailored properties for specific applications.
Organic Chemistry Research
As a versatile building block in organic synthesis, (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid facilitates the exploration of new synthetic methodologies and chemical transformations . Its use in organic chemistry research includes:
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Methodology Development: The compound serves as a model substrate for developing new synthetic methods, particularly those involving stereoselective transformations .
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Total Synthesis: It can be incorporated into the synthetic pathways for complex natural products or pharmaceutical compounds, providing key structural elements with defined stereochemistry.
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Reaction Mechanism Studies: The compound's well-defined structure makes it useful for investigating reaction mechanisms and the factors that influence stereoselectivity in organic reactions .
These research applications contribute to the advancement of synthetic organic chemistry and the development of new tools for creating complex molecules.
Chemical Reactions
Deprotection of the Boc Group
One of the most important reactions of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is the selective removal of the Boc protecting group, which is typically accomplished under acidic conditions. This reaction:
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Regenerates the free amino group, enabling further functionalization at this position
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Typically employs reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
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Proceeds without affecting the stereochemistry at the 1R and 4S positions
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Releases carbon dioxide and isobutene as byproducts
The ability to selectively remove the Boc group under mild conditions is one of the key advantages of this protecting group strategy, allowing for the sequential modification of different functional groups during complex syntheses.
Carboxylic Acid Modifications
The carboxylic acid group in (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid can undergo various transformations to create derivatives with different properties and reactivities. Key reactions include:
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Esterification: Formation of esters through reaction with alcohols, typically under acidic catalysis or using coupling agents
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Amide Formation: Reaction with amines to form amides, often facilitated by coupling reagents such as DCC, EDC, or HATU
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Reduction: Conversion to alcohols using reducing agents such as lithium aluminum hydride or borane
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Activation: Formation of acid chlorides, anhydrides, or active esters as intermediates for further transformations
These carboxylic acid modifications expand the utility of the compound in creating diverse molecular structures while maintaining the stereochemical integrity at the 1R and 4S positions.
Olefin Functionalization
The carbon-carbon double bond in the cyclopentene ring provides additional opportunities for chemical modification. Key transformations include:
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Hydrogenation: Reduction of the double bond to form the corresponding saturated cyclopentane derivative
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Epoxidation: Formation of an epoxide through reaction with peroxides or peracids
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Dihydroxylation: Introduction of two hydroxyl groups, often in a stereoselective manner using reagents such as osmium tetroxide
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Halogenation: Addition of halogens such as bromine or chlorine across the double bond
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Cycloadditions: Participation in various cycloaddition reactions, including Diels-Alder reactions in which the compound acts as a dienophile
These olefin functionalizations provide diverse pathways for structural elaboration, making the compound a versatile starting material for creating complex molecular architectures.
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